L-Alanyl-L-proline hydrate
CAS No.:
Cat. No.: VC16192473
Molecular Formula: C8H16N2O4
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16N2O4 |
|---|---|
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | (2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrate |
| Standard InChI | InChI=1S/C8H14N2O3.H2O/c1-5(9)7(11)10-4-2-3-6(10)8(12)13;/h5-6H,2-4,9H2,1H3,(H,12,13);1H2/t5-,6-;/m0./s1 |
| Standard InChI Key | SSUWZOPYGFOQJA-GEMLJDPKSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N.O |
| Canonical SMILES | CC(C(=O)N1CCCC1C(=O)O)N.O |
Introduction
Chemical Structure and Molecular Properties
Molecular Composition
L-Alanyl-L-proline hydrate integrates two non-polar amino acids: L-alanine, featuring a methyl side chain, and L-proline, distinguished by its pyrrolidine ring. The peptide bond between these residues adopts a rigid conformation due to proline’s cyclic structure, which restricts rotational freedom and enhances thermodynamic stability . The hydrate form incorporates a water molecule hydrogen-bonded to the carboxylate group, a feature confirmed by NMR studies .
Table 1: Key Molecular Properties of L-Alanyl-L-proline Hydrate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 204.21 g/mol | |
| Purity (HPLC) | >95% | |
| Hydration Sites | Carboxylate oxygen atoms |
Structural Comparisons with Related Compounds
The dipeptide’s hybrid hydrophilic-hydrophobic profile differentiates it from simpler amino acids. For instance, glycine lacks side chains, while L-alanylleucine exhibits enhanced hydrophobicity due to leucine’s isobutyl group . Proline’s cyclic structure further distinguishes L-alanyl-L-proline hydrate from linear peptides, impacting its solubility and interaction with biomolecules .
Synthesis and Stereoselective Preparation
Traditional Synthesis Methods
Conventional synthesis involves coupling L-alanine and L-proline via solid-phase peptide synthesis (SPPS) or solution-phase methods. These approaches often yield racemic mixtures, necessitating chromatographic purification to isolate the L,L-diastereomer .
Advanced Stereoselective Processes
A patented four-step method (WO1994026771A1) achieves high stereospecificity :
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Acylation: Reacting L-proline with 2,2-dichloropropionyl chloride at pH ≥ 11 produces N-(2,2-dichloropropionyl)-L-proline.
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Hydrolysis: Adjusting the pH to 6.5–8.5 yields N-pyruvyl-L-proline.
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Amine Treatment: Condensation with hydroxylamine forms an imine intermediate.
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Hydrogenation: Catalytic hydrogenation stereoselectively reduces the imine to L-alanyl-L-proline.
This process avoids intermediate isolation, enhancing efficiency and reducing losses .
Table 2: Key Steps in Stereoselective Synthesis
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| Acylation | L-proline, dichloropropionyl chloride | pH 11, 10°C | N-(2,2-dichloropropionyl)-L-proline |
| Hydrolysis | Acidic aqueous solution | pH 6.5–8.5, 25°C | N-pyruvyl-L-proline |
| Condensation | Hydroxylamine | Dean-Stark apparatus | Imine intermediate |
| Hydrogenation | H₂, Pd/C catalyst | 50 psi, 40°C | L-alanyl-L-proline |
Hydration Dynamics and Solvent Interactions
Hydration Sites Revealed by NMR
NMR studies demonstrate that the carboxylate group in L-alanyl-L-proline hydrate forms hydrogen bonds with two water molecules at neutral/basic pH, while a third water interacts with the protonated COOH group under acidic conditions . These interactions stabilize the dipeptide in aqueous environments, influencing its solubility and osmotic activity.
Aggregation Behavior in Solution
Small-angle neutron scattering (SANS) data indicate minimal proline aggregation at concentrations up to 1:10 (proline/water), with solute-solute radial distribution functions suggesting weak intermolecular interactions . This dispersion is critical for its role as an osmolyte in biological systems.
Biological and Pharmacological Applications
Role in Protein Stabilization
L-Alanyl-L-proline hydrate’s dual hydrophilicity and rigidity make it effective in stabilizing protein structures under stress conditions. Its hydration shell mitigates denaturation by competing with protein-water interactions .
Drug Development and Prodrug Design
As a metabolite of enalapril, this dipeptide serves as a prodrug intermediate. Its stereoselective synthesis ensures high enantiomeric purity, a prerequisite for ACE inhibitors .
Comparative Analysis with Structural Analogues
Functional Differences in Peptide Backbones
Compared to L-alanylglycine, L-alanyl-L-proline hydrate’s proline residue introduces kinks in peptide chains, disrupting α-helix formation. This property is exploited in designing bioactive peptides with constrained conformations .
Table 3: Structural and Functional Comparison of Analogues
| Compound | Key Feature | Biological Impact |
|---|---|---|
| L-Alanylglycine | Flexible backbone | Promotes helical structures |
| L-Prolyl-L-alanine | Cyclic constraint | Enhances metabolic stability |
| L-Alanylleucine | Hydrophobic side chain | Facilitates membrane penetration |
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